2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine typically involves the chlorination of N4,6-dimethylpyrimidine-4,5-diamine. This reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.
Scientific Research Applications
2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The chlorine atom at the 2-position allows for selective binding to nucleophilic sites on target molecules, facilitating various biochemical reactions . The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar structure but lacks the diamine functionality.
2-Chloro-5-nitropyrimidine: Contains a nitro group instead of the diamine group.
2-Chloro-4,5-diaminopyrimidine: Similar but without the methyl groups at the 4 and 6 positions.
Uniqueness
2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine is unique due to the presence of both chlorine and diamine functionalities, which provide versatility in chemical reactions and potential biological activities .
Properties
IUPAC Name |
2-chloro-4-N,6-dimethylpyrimidine-4,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(8)5(9-2)11-6(7)10-3/h8H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKBHWUDUVHOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258495 | |
Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-95-4 | |
Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5176-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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